molecular formula C8H13N3 B3133312 N-(3-aminopropyl)pyridin-2-amine CAS No. 38585-73-8

N-(3-aminopropyl)pyridin-2-amine

Cat. No.: B3133312
CAS No.: 38585-73-8
M. Wt: 151.21 g/mol
InChI Key: CNDAFPBECHAXDU-UHFFFAOYSA-N
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Description

Foundational Context: Aminopyridine and Polyamine Derivatives

To fully appreciate the utility of N-(3-aminopropyl)pyridin-2-amine, it is essential to understand its constituent chemical families: aminopyridines and polyamines.

Aminopyridines are derivatives of pyridine (B92270) and are considered essential heterocycles in medicinal chemistry and organic synthesis. rsc.org They consist of a pyridine ring to which one or more amino groups are attached. The position of the amino group on the pyridine ring significantly influences the compound's chemical properties and reactivity. There are three primary isomers: 2-aminopyridine (B139424), 3-aminopyridine (B143674), and 4-aminopyridine. wikipedia.orgwikipedia.orgepa.gov These compounds serve as precursors for a wide range of heterocyclic compounds and are integral to the synthesis of various pharmaceuticals. rsc.orgnih.gov For instance, 2-aminopyridine is used to produce drugs like piroxicam (B610120) and sulfapyridine, while 3-aminopyridine is used to synthesize other organic ligands. wikipedia.orgwikipedia.org The aminopyridine structure is a key component in compounds developed for their antibacterial, anti-inflammatory, and anticancer activities. nih.gov

Table 2: Properties of 3-Aminopyridine (a parent aminopyridine)
PropertyValue
Molecular FormulaC5H6N2 wikipedia.org
Molar Mass94.117 g·mol−1 wikipedia.org
AppearanceColorless solid wikipedia.org or white to light yellow crystal powder chemicalbook.com
Melting Point60-65 °C wikipedia.orgchemicalbook.com
Boiling Point248 °C wikipedia.org
SolubilitySoluble in water, alcohol, and benzene (B151609) wikipedia.orgchemicalbook.com

Polyamines are organic compounds characterized by two or more primary amino groups. numberanalytics.com These molecules are fundamental building blocks in various chemical syntheses. numberanalytics.com The presence of multiple amine groups makes them highly functional and capable of participating in numerous reactions. In research, polyamine derivatives are crucial for constructing larger, more complex molecules and for their ability to bind to various biological targets. For example, they are used to create ligands for receptors in the nervous system and can be functionalized to form parts of intricate drug delivery systems. nih.govnih.gov

Broad Research Significance as a Versatile Chemical Building Block and Ligand Precursor

The unique hybrid structure of this compound, which combines the aromatic, heterocyclic features of an aminopyridine with the flexible, functional nature of a polyamine chain, makes it a highly versatile molecule in chemical research.

As a chemical building block, it offers multiple reactive sites. The primary amine at the end of the propyl chain and the secondary amine adjacent to the pyridine ring can readily undergo reactions such as acylation, alkylation, and condensation. This bifunctionality allows chemists to use it as a scaffold to construct more elaborate molecules. For instance, similar diamine structures are employed in the combinatorial synthesis of ionizable lipids for mRNA formulations and other complex molecular architectures. acs.org The pyridine nitrogen also provides a site for potential reactions, further enhancing its synthetic utility.

As a ligand precursor, this compound is of significant interest in coordination chemistry. The nitrogen atoms in the pyridine ring and the two amine groups on the side chain are all potential donor atoms (Lewis bases) that can coordinate with metal ions to form stable metal complexes. Polyamines and aminopyridine derivatives are well-known for their ability to form complexes with various metals, and these complexes have applications ranging from catalysis to materials science. rsc.org The specific geometry and electronic properties of the resulting metal complexes can be tuned by the structure of the ligand, making precursors like this compound valuable for designing new catalysts or functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-pyridin-2-ylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-5-3-7-11-8-4-1-2-6-10-8/h1-2,4,6H,3,5,7,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDAFPBECHAXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 3 Aminopropyl Pyridin 2 Amine and Its Derivatives

Direct Synthetic Routes to N-(3-aminopropyl)pyridin-2-amine

The synthesis of this compound can be achieved through several chemical pathways. Key methods include nucleophilic substitution and catalytic hydrogenation, each offering distinct advantages in terms of yield and reaction conditions.

Exploration of Nucleophilic Substitution Pathways

Nucleophilic substitution reactions are a fundamental method for creating new chemical bonds. In the context of synthesizing this compound, this approach typically involves the reaction of a pyridine (B92270) derivative with a suitable aminating agent. nih.gov

One common strategy is the reaction of 2-halopyridines with an excess of 1,3-diaminopropane. The halide atom on the pyridine ring is displaced by one of the amine groups of the diaminopropane, forming the desired product. The use of a base is often necessary to neutralize the hydrogen halide formed during the reaction. libretexts.org

Another approach involves the use of N-substituted formamides as nucleophiles that react with in situ-generated 1,4-oxazepines from N-propargylic β-enaminones. This cascade reaction proceeds at room temperature and produces 2-aminopyridines in good yields. dicp.ac.cn The formyl group acts as a temporary activating group for the amine, which is then removed in situ. dicp.ac.cn

The Gabriel synthesis offers an alternative route that avoids the potential for over-alkylation, a common side effect when using ammonia (B1221849) or primary amines as nucleophiles. libretexts.org This method utilizes phthalimide (B116566) as a protected form of ammonia. The phthalimide anion acts as the nucleophile, displacing a halide from an alkyl halide. Subsequent hydrolysis or hydrazinolysis of the intermediate then yields the primary amine. libretexts.org

Catalytic Hydrogenation Strategies

Catalytic hydrogenation is a widely used industrial process for the reduction of various functional groups. For the synthesis of this compound, this method typically involves the reduction of a nitrile precursor. google.com

A common precursor is 3-(pyridin-2-ylamino)propanenitrile, which can be synthesized by the cyanoethylation of 2-aminopyridine (B139424). The subsequent hydrogenation of the nitrile group to a primary amine can be achieved using various catalysts, such as Raney nickel or palladium on carbon (Pd/C). nih.govnih.gov The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. google.comgoogle.com The choice of catalyst, solvent, and reaction conditions can significantly influence the selectivity and yield of the desired primary amine, minimizing the formation of secondary and tertiary amine byproducts. google.comnih.gov For instance, conducting the hydrogenation in the presence of ammonia can help to suppress the formation of secondary amines. google.com

Derivatization and Advanced Synthetic Applications

The presence of multiple reactive sites in this compound makes it an ideal starting material for the synthesis of more complex molecules with diverse applications.

Formation of Schiff Base Derivatives

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. jocpr.comdergipark.org.tr The primary amine group of this compound can readily react with various aldehydes and ketones to form a wide array of Schiff base derivatives. jocpr.comresearchgate.net

The synthesis is often carried out by refluxing a mixture of the amine and the carbonyl compound in a suitable solvent, such as ethanol, sometimes with the addition of an acid catalyst like glacial acetic acid. jocpr.comresearchgate.net The formation of the Schiff base is confirmed by spectroscopic methods, such as IR spectroscopy, which shows the characteristic C=N stretching vibration. jocpr.comdergipark.org.tr These Schiff base derivatives are of interest due to their potential applications in various fields, including medicinal chemistry. dergipark.org.trresearchgate.net The reduction of these Schiff bases, for example with sodium borohydride, can yield the corresponding secondary amines. mdpi.com

Design and Synthesis of Macrocyclic and Cryptand Architectures

The bifunctional nature of this compound, possessing two nucleophilic nitrogen atoms, makes it a valuable component in the construction of macrocyclic and cryptand structures. These large, ring-containing molecules are of significant interest due to their ability to selectively bind metal ions and small organic molecules. nih.govspringernature.com

The synthesis of these complex architectures often involves a step-wise approach, reacting the diamine with a suitable difunctional linker molecule. nih.gov The choice of the linker determines the size and shape of the resulting macrocycle. nih.gov

Palladium-catalyzed reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-nitrogen and carbon-carbon bonds under mild conditions. nih.govrsc.org In the context of macrocyclization, palladium catalysts can be used to facilitate the intramolecular cyclization of appropriately designed precursors derived from this compound. nih.gov

One such strategy is the aza-Wacker-type cyclization, where a palladium(II) catalyst promotes the intramolecular attack of an amine onto an olefin. nih.gov Another approach involves the multicomponent synthesis of heterocyclic structures, where palladium catalysis brings together several building blocks in a single reaction vessel. mdpi.com These methods offer a high degree of control over the structure of the final macrocycle and are tolerant of a wide range of functional groups. nih.govnih.gov

Polymerization and Monomer Development

This compound possesses two primary amine groups and a secondary amine integrated within the pyridine ring, making it a versatile building block for various polymerization strategies. Its derivatives are instrumental in creating functional polymers with tailored properties.

Nucleophilic Aromatic Substitution Reactions with Fluorinated Pyridines

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyridines, especially at the 2- and 4-positions. thieme-connect.deyoutube.com The reaction of this compound with fluorinated pyridines represents a viable pathway to synthesize novel monomers and polymers. The high electronegativity of fluorine makes fluoropyridines excellent substrates for SNAr, reacting significantly faster than their chloro- or bromo-analogs. acs.orgnih.gov

In a typical reaction, the terminal primary amine of the aminopropyl chain of this compound would act as the nucleophile, attacking an electron-deficient fluorinated pyridine ring. This process is particularly efficient when the pyridine ring is further activated by electron-withdrawing groups. The reaction yields a new, more complex pyridine-containing structure that can serve as a monomer for subsequent polymerization steps. Research on the SNAr of polyfluoroarenes with amine nucleophiles demonstrates that these reactions can proceed under mild, metal-free conditions to form C-N bonds, yielding functionalized arylamine derivatives. nih.gov This methodology allows for the late-stage functionalization of complex molecules, enabling the synthesis of a diverse array of substituted pyridines. acs.orgnih.gov

Table 1: Comparison of Halogen Leaving Groups in SNAr of Pyridines

Leaving GroupRelative ReactivityNotes
Fluorine (F)High (e.g., 320x faster than Cl)The high electronegativity of fluorine accelerates the reaction. acs.orgnih.gov
Chlorine (Cl)ModerateCommonly used due to commercial availability, but less reactive than fluorine. acs.orgnih.gov
Bromine (Br)LowGenerally a poorer leaving group than chlorine in this context. acs.orgnih.gov
Monomers for Condensation Polymerization

Condensation polymerization involves the reaction between two monomers with the elimination of a small molecule, such as water. libretexts.org For this to occur, monomers must possess at least two reactive functional groups. libretexts.org this compound, with its two primary amine groups (one on the aminopropyl chain and one on the pyridine ring), is a suitable candidate for creating polyamides.

When reacted with a dicarboxylic acid or its more reactive derivative, a diacyl chloride, this compound can form amide linkages, leading to the formation of a polyamide chain. libretexts.org The resulting polymer would feature a pyridine moiety within its backbone, which can influence its thermal stability, solubility, and ability to coordinate with metal ions. The structure of nylon 66, formed from 1,6-hexanediamine (B7767898) and hexanedioic acid, serves as a classic example of this type of polymerization. libretexts.org The versatility of the aminopyridine structure allows for the creation of polymers with unique properties for various applications.

Controlled Radical Polymerization via RAFT (Reversible Addition-Fragmentation Chain Transfer)

Reversible Addition-Fragmentation chain Transfer (RAFT) is a form of controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and low dispersity. rsc.orgacs.org While direct RAFT polymerization of this compound is not extensively documented, the behavior of analogous monomers provides significant insight. For instance, pyridine-functional monomers like 2-vinylpyridine (B74390) (P2VP) and 4-vinylpyridine (B31050) (P4VP) have been successfully polymerized using RAFT to create pH-responsive block copolymers. rsc.orgmdpi.com

These polymerizations typically employ a macro-chain transfer agent (macro-CTA) to initiate the growth of the pyridine-containing block. rsc.org The resulting polymers exhibit "smart" or "intelligent" behavior, responding to external stimuli like pH. rsc.org For example, P2VP-based polymers undergo a phase transition around pH 5 due to the protonation or deprotonation of the pyridine groups. rsc.org This strategy has been used to prepare sterically-stabilized diblock copolymer nanoparticles via RAFT-mediated polymerization-induced self-assembly (PISA), a robust method for creating complex nano-objects directly in a solution. rsc.orgresearchgate.net

Similarly, fluorinated amphiphilic block copolymers containing poly(4-vinyl pyridine) have been synthesized via RAFT and used as effective dispersants for materials like graphene. mdpi.com The controlled nature of RAFT allows for the fine-tuning of molecular weights and compositions, which is critical for these applications. mdpi.com

Table 2: Examples of Pyridine-Containing Monomers in RAFT Polymerization

MonomerPolymerization MethodKey Feature/ApplicationReference
2-Vinylpyridine (2VP)RAFT-mediated PISApH-responsive nanoparticles rsc.org
4-Vinylpyridine (4VP)RAFT solution polymerizationMacro-CTA for block copolymers acs.org
4-Vinylpyridine (4VP)RAFT polymerizationAmphiphilic block copolymers for graphene dispersion mdpi.com
3-Vinylpyridine (3VP)RAFT emulsion polymerizationDiblock copolymers with microphase-separated structures rsc.org

Synthesis of Fused and Bridged Heterocyclic Systems

The reactive amine groups and the pyridine scaffold of this compound make it a valuable precursor for synthesizing more complex heterocyclic structures, including fused and bridged systems that are of interest in medicinal chemistry.

Access to Azetidine (B1206935) and Tetrazole Scaffolds

Azetidines: The azetidine ring is an important structural motif in modern medicinal chemistry. nih.govmagtech.com.cn Syntheses of azetidines often involve the intramolecular cyclization of haloamines or the ring-opening of epoxides. magtech.com.cnfrontiersin.org For a derivative of this compound, an azetidine ring could be constructed from the aminopropyl side chain. One established method involves the alkylation of primary amines with in-situ generated derivatives of 2-substituted-1,3-propanediols. organic-chemistry.org Another approach is the intramolecular aminolysis of 3,4-epoxy amines, which can be catalyzed by Lewis acids like La(OTf)₃ to afford substituted azetidines in high yields. frontiersin.org These methods provide a pathway to convert the aminopropyl group into a more rigid and structurally complex azetidinyl moiety. nih.govchemrxiv.org

Tetrazoles: Tetrazoles are another class of heterocycles with significant applications, often used as bioisosteres for carboxylic acids or cis-amide bonds in drug design. acs.orgnih.gov The most common route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide (B81097) source (like sodium azide) with an organic nitrile. nih.govwikipedia.org To create a tetrazole from this compound, the terminal primary amine could first be converted into a nitrile group. Subsequent reaction with an azide, often catalyzed or promoted by an acid source like triethylamine (B128534) hydrochloride, would yield the desired tetrazole-functionalized pyridine derivative. nih.gov Multicomponent reactions also offer efficient, one-pot syntheses of highly substituted tetrazoles from various starting materials, including aminopyridines. acs.orgacs.org

Chemical Functionalization and Surface Modification Strategies

The aminopropyl group of this compound provides a reactive handle for covalent attachment to various surfaces, enabling the modification of their chemical and physical properties. This is analogous to the widespread use of (3-aminopropyl)triethoxysilane (APTES) for the amino-functionalization of oxide surfaces. researchgate.netnih.gov

The terminal primary amine can react with surfaces functionalized with complementary groups such as epoxides, isocyanates, or activated carboxylic acids. This allows for the grafting of the pyridine-containing molecule onto materials like silica (B1680970), polymers, or metal oxide nanoparticles. researchgate.netnih.gov Such surface modifications are crucial for a range of applications, including the development of new biocompatible materials, sensors, and heterogeneous catalysts. nih.gov

For example, studies on the functionalization of sepiolite (B1149698) clay and magnetic nanoplatelets have demonstrated that aminopropyl groups can be successfully grafted to create amine-terminated surfaces. nih.govoatext.com These modified surfaces exhibit altered properties, such as changes in their surface charge and enhanced conductivity, and can be used to immobilize biomolecules or detect heavy metal ions. nih.govoatext.com The presence of the pyridine ring in this compound offers an additional site for coordination or further reaction, adding another layer of functionality to the modified surface. Research has also shown that aminated nanoplastics (PS-NH₂) can have different environmental impacts compared to plain or carboxylated versions, highlighting the importance of surface chemistry. rsc.org

Nanoparticle Surface Modification

Direct literature detailing the use of this compound for nanoparticle surface modification is not extensively documented. However, the functionalization of nanoparticles with analogous aminopyridine moieties is a well-established technique, particularly for creating catalytic or task-specific surfaces. This is often achieved by first coating a nanoparticle core, such as iron oxide (Fe₃O₄), with silica to introduce hydroxyl groups, which are then reacted with a silane (B1218182) coupling agent.

A common strategy involves using a linker like 3-chloropropyltrimethoxysilane (B1208415) (CPTS) or tetraethyl orthosilicate (B98303) (TEOS) to create a reactive tether on the silica surface. semanticscholar.org The terminal group of the linker (e.g., a chloro group) can then undergo a nucleophilic substitution reaction with an aminopyridine, such as 2-aminopyridine, to covalently graft the functional moiety onto the nanoparticle. semanticscholar.orgsemnan.ac.ir For instance, Fe₃O₄ nanoparticles have been functionalized by sequential reactions with chloropropyl(trimethoxy)silane and 2-aminopyridine to create an environmentally benign magnetic nano-catalyst. semnan.ac.ir Similarly, pyridin-2-amine functionalized magnetic silica nanoparticles (MSN-AP) have been synthesized by treating silica-coated Fe₃O₄ nanoparticles with CPTS and subsequently with aminopyridine. semanticscholar.org

This process yields magnetically recoverable catalysts that have been successfully employed in the synthesis of various organic compounds, demonstrating high efficiency, reusability, and operational simplicity. semanticscholar.orgsemnan.ac.ir The successful grafting of the aminopyridine layer onto the nanoparticle surface has been confirmed through analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) and thermogravimetric analysis (TGA). ijnnonline.net

Nanoparticle CoreSurface Modifier / LinkerFunctionalizing AgentKey ApplicationReference
Fe₃O₄Chloropropyl(trimethoxy)silane2-AminopyridineCatalyst for pyrimido[1,2-a]pyrimidine synthesis semnan.ac.ir
Fe₃O₄Tetraethyl orthosilicate (TEOS) & 3-Chloropropyltriethoxysilane (CPTS)AminopyridineCatalyst for chromene synthesis semanticscholar.org
Fe₃O₄3-Aminopropyl trimethoxysilane (B1233946) (APTS)2-ChloropyridineSynthesis of functionalized magnetic nanoparticles ijnnonline.net
Functionalization of Polymeric Resins

The incorporation of aminopyridine functionalities into polymeric structures is a key strategy for developing advanced materials with tailored catalytic, chelating, or stimuli-responsive properties. While specific examples using this compound are not prevalent, broader methods for creating amine- and pyridine-functionalized polymers illustrate the potential pathways for its application. polysciences.com

One effective method involves the chemical modification of existing polymers. For example, polyacrylonitrile (B21495) fibers (PANF) can be functionalized by transforming their surface cyano groups into active moieties that can subsequently immobilize aminopyridine molecules. researchgate.net This approach has been used to prepare a series of polyacrylonitrile fiber catalysts with aminopyridine groups, which have shown excellent synergistic catalytic activity in reactions like the Doebner-Knoevenagel condensation. researchgate.net

Another advanced technique is the direct polymerization of monomers containing the desired functional group. Multicomponent polymerizations (MCPs) have been developed for the synthesis of polymers containing fused heterocycles, such as imidazo[1,2-a]pyridine, by using 2-aminopyridine as a key reactant alongside diisocyanides and dialdehydes. acs.org This method produces high molecular weight polymers with unique fluorescence properties and high thermal stability in a highly efficient, atom-economical process. acs.org Furthermore, amine-functionalized polypyrrole has been synthesized to create inherently cell-adhesive conducting polymers, highlighting the role of amine groups in biomedical applications. nih.gov

Polymer BackboneFunctionalization MethodFunctional GroupKey Property/ApplicationReference
Polyacrylonitrile Fiber (PANF)Post-polymerization modification of cyano groupsAminopyridineHeterogeneous catalysis researchgate.net
Polystyrene, Poly(methyl methacrylate)Atom Transfer Radical Polymerization (ATRP)AminophenylControlled polymer architecture
Fused Heterocyclic PolymerMulticomponent Polymerization (MCP)Imidazo[1,2-a]pyridineFluorescent and thermally stable materials acs.org
PolypyrroleCopolymerizationAmine-functionalized pyrroleCell-adhesive conducting polymer nih.gov

Advanced Synthetic Techniques and Protecting Group Chemistry

The chemical structure of this compound contains two distinct amine groups: a primary aliphatic amine at the terminus of the propyl chain and a secondary amine that is part of the pyridin-2-amine aromatic system. These two groups exhibit different reactivity, which necessitates the use of protecting group strategies for selective chemical transformations. organic-chemistry.org The terminal primary amine is generally more nucleophilic and basic than the pyridinic amine, allowing for selective protection. researchgate.net

Protecting groups are reversibly attached to a functional group to prevent it from reacting while other parts of the molecule are modified. organic-chemistry.org For amines, carbamates are the most common class of protecting groups due to their ease of installation and removal under specific, often mild, conditions. masterorganicchemistry.com

Key protecting groups for amines include:

Boc (tert-butoxycarbonyl): This group is installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under a wide range of nucleophilic and basic conditions. It is typically removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com

Cbz (Carboxybenzyl): Also known as the Z-group, it is installed using benzyl (B1604629) chloroformate. The Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., using H₂ over a palladium catalyst). masterorganicchemistry.com

Fmoc (9-Fluorenylmethoxycarbonyl): This group is stable to acidic conditions but is cleaved by treatment with a mild base, such as piperidine. masterorganicchemistry.com

The differential stability of these groups allows for orthogonal protection , a strategy where multiple protecting groups can be removed selectively from the same molecule without affecting the others. wikipedia.org In the case of this compound, one could selectively protect the more reactive primary amine with a Boc group, perform a reaction on the pyridinic amine, and then deprotect the primary amine under acidic conditions.

A practical example of protecting an aminopyridine derivative is found in the synthesis of 2-nitro-3-aminopyridine, where the starting 3-aminopyridine (B143674) is first converted to N,N'-di-(3-pyridyl)-urea. google.com This urea (B33335) derivative effectively protects the amino group, allowing for the selective nitration of the pyridine ring at the 2-position. The protecting group is subsequently removed by hydrolysis to yield the desired product. google.com

Protecting GroupAbbreviationStructureTypical Deprotection ConditionsReference
tert-ButoxycarbonylBoc-C(O)OC(CH₃)₃Strong acid (e.g., TFA, HCl) masterorganicchemistry.comorganic-chemistry.org
CarboxybenzylCbz or Z-C(O)OCH₂C₆H₅Catalytic Hydrogenolysis (H₂, Pd/C) masterorganicchemistry.comorganic-chemistry.org
9-FluorenylmethoxycarbonylFmoc-C(O)O-CH₂-FluoreneBase (e.g., Piperidine) masterorganicchemistry.comorganic-chemistry.org

Catalytic Applications of N 3 Aminopropyl Pyridin 2 Amine and Its Derivatives

Homogeneous and Heterogeneous Catalysis

The versatility of the N-(3-aminopropyl)pyridin-2-amine framework allows for its application in diverse catalytic systems. The pyridine (B92270) nitrogen and the amino groups can act as coordination sites for metal ions, leading to the formation of active catalysts for a variety of organic reactions. Furthermore, the amine functionalities are pivotal in the development of materials for CO2 capture, where they can enhance the efficiency of absorbent solutions and solid adsorbents.

The ability of this compound and its derivatives to form stable complexes with various transition metals is central to their catalytic activity. These metal complexes can act as homogeneous or heterogeneous catalysts, facilitating a range of organic transformations.

The selective oxidation of hydrocarbons into more valuable products like alcohols and ketones is a significant challenge in industrial chemistry. Metal complexes incorporating pyridine-amine ligands, which are structurally related to this compound, have shown considerable promise in this area. These catalysts often mimic the active sites of metalloenzymes that perform selective oxidation in nature.

Iron complexes featuring polydentate pyridine-based ligands are effective catalysts for the oxidation of alkanes using hydrogen peroxide as an oxidant. For instance, both mononuclear and binuclear iron complexes can catalyze the oxidation of various cyclic and benzylic alkanes to their corresponding alcohols and ketones with moderate to good yields. The efficiency of these catalytic systems is often dependent on the C-H bond dissociation energies of the hydrocarbon substrate, with weaker C-H bonds being more susceptible to oxidation.

One study detailed the use of an iron complex with a pentadentate pyridine-amine ligand, which demonstrated notable catalytic activity in the oxidation of several hydrocarbons. The table below summarizes the conversion rates and product selectivity for the oxidation of different substrates catalyzed by this iron complex in acetonitrile (B52724) (MeCN).

SubstrateConversion based on Oxidant (%)Alcohol/Ketone (A/K) Ratio
Cyclohexane444.5
Cyclooctane520.5
Adamantane--
Ethylbenzene643.5
Cumene704.4

Data sourced from a study on hydrocarbon oxidation catalyzed by an iron complex with a polydentate pyridine-based ligand. universiteitleiden.nl

The catalytic activity and selectivity of these systems can be influenced by the reaction solvent and the amount of oxidant used. For example, in the oxidation of cyclohexane, using acetone (B3395972) as a solvent led to a decrease in conversion compared to acetonitrile. universiteitleiden.nl Furthermore, the electronic properties of the pyridine ligand can be fine-tuned to modulate the reactivity of the metal center. The introduction of electron-withdrawing or electron-donating substituents on the pyridine ring can significantly impact the catalytic efficiency in oxidation reactions. mdpi.com Ruthenium(II) complexes with tridentate NNN-pyridine based ligands have also been successfully employed for the partial oxidation of n-octane, achieving high turnover numbers with hydrogen peroxide as the oxidant. researchgate.net

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. These reactions are highly atom-economical and are particularly valuable for the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and other biologically active molecules. semanticscholar.org The this compound framework is well-suited for a role in MCRs, either as a precursor to the final heterocyclic product or as a ligand in a catalytic system that promotes the reaction.

The synthesis of pyridine derivatives, for instance, is often achieved through MCRs. bohrium.comnih.gov These reactions can be catalyzed by various means, including metal complexes. researchgate.net The pyridine and amine functionalities within the this compound structure can coordinate to a metal center, which then acts as a Lewis acid to activate substrates and facilitate the cascade of bond-forming events. Alternatively, the amine groups can function as a base catalyst to promote key steps in the reaction sequence.

A variety of heterocyclic systems can be accessed through MCRs. For example, the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives can be achieved through a one-pot reaction of an aldehyde, a ketone, malononitrile, and an ammonium (B1175870) source, often under the influence of a catalyst. mdpi.com While a specific catalytic application of this compound in these reactions is not extensively documented, the structural motifs it contains are fundamental to many reported MCRs for pyridine synthesis. researchgate.netnih.gov

The table below provides examples of different catalysts and conditions used in the multicomponent synthesis of various pyridine derivatives, illustrating the diversity of approaches in this field.

Pyridine DerivativeReactantsCatalyst/ConditionsYield (%)
4-Substituted aminopyrido[2,3-d]pyrimidines2-aminopyridines, triethyl orthoformate, primary aminesSolvent-free, 100 °CGood
2-Amino-3-cyanopyridinesAromatic aldehydes, malononitrile, methyl ketone, ammonium acetateNanostructured Na2CaP2O7, solvent-free, 80 °CHigh
Polysubstituted pyridinesAromatic aldehydes, acetophenone (B1666503) derivatives, malononitrile, ammonium acetateSrFe12O19 (magnetic catalyst), solvent-free, 100 °C-
Indeno[1,2-b]pyridines1,3-indandione, aromatic aldehydes, acetophenone, ammonium acetateFe3O4@SiO2@Pr-SO3H, solvent-free, 80 °C-

Data compiled from various studies on the multicomponent synthesis of pyridine derivatives. mdpi.commdpi.comnih.gov

The rising atmospheric concentration of carbon dioxide (CO2) has spurred research into effective capture and utilization technologies. Amine-based systems are at the forefront of this research, and compounds like this compound and its derivatives are of significant interest due to their potential to enhance the efficiency of CO2 capture processes.

Aqueous amine solutions are commonly used for post-combustion CO2 capture. The efficiency of these processes can be improved by using activators, which are compounds that enhance the rate of CO2 absorption. Amines with structures similar to this compound, such as bis(3-aminopropyl)amine (B123863) (APA), have been investigated as activators for other amine solutions.

For example, the addition of small amounts of APA to aqueous solutions of 2-amino-2-methyl-1-propanol (B13486) (AMP) has been shown to significantly increase the reaction rate for CO2 absorption. bohrium.com The primary and secondary amine groups in APA contribute to a zwitterion reaction mechanism with CO2, which facilitates its capture. The table below presents data on the observed pseudo-first-order rate constant (k_obs) for CO2 absorption in AMP solutions with and without the addition of APA, demonstrating the activating effect of the aminopropyl moiety.

Solvent Composition (kmol·m⁻³)Temperature (K)k_obs (s⁻¹)
3.0 AMP298~50
2.5 AMP + 0.5 APA298~200
3.0 AMP313~150
2.5 AMP + 0.5 APA313~500

Data adapted from a study on CO2 absorption in APA-activated AMP solutions. bohrium.com

The use of such activators can lead to more efficient CO2 capture processes with potentially lower energy requirements for solvent regeneration.

Metal-Organic Frameworks (MOFs) are porous materials with high surface areas that are promising candidates for CO2 adsorption. Their CO2 capture performance can be significantly enhanced by functionalizing the pores with amine groups. universiteitleiden.nlmdpi.com The amine groups introduce basic sites that have a strong affinity for the acidic CO2 molecule, leading to improved adsorption capacity and selectivity, particularly at low pressures. mdpi.com

Amines containing the aminopropyl group, such as (3-aminopropyl)triethoxysilane (APTES), are commonly used for the post-synthetic modification of MOFs. scbt.com This functionalization enhances the reactivity of the MOF towards CO2. While specific studies on the use of this compound for MOF functionalization are not widely reported, the principles of amine functionalization are directly applicable. The presence of both the pyridine and the aminopropyl groups in this compound could offer multiple sites for interaction with CO2 and the MOF framework.

The table below illustrates the impact of amine functionalization on the CO2 uptake of a representative MOF.

AdsorbentTemperature (°C)CO2 Uptake (mmol·g⁻¹)Conditions
Unmodified MOF0~3.281 atm
Amine-functionalized MOF0~3.961 atm
Unmodified MOF25~2.031 atm
Amine-functionalized MOF25~2.911 atm

Data adapted from a study on amine-functionalized Ti-MOFs for CO2 capture. nih.gov

The enhanced adsorption capacity and selectivity of amine-functionalized MOFs make them highly attractive materials for CO2 capture and subsequent conversion into valuable chemicals, where the MOF can also act as a catalyst for the conversion process.

Catalysis in Carbon Dioxide Capture and Utilization

Role of Amine Basicity and Steric Factors in CO2 Reactivity

The reactivity of this compound and its derivatives with carbon dioxide (CO2) is fundamentally governed by the interplay of electronic and structural factors within the molecule. Specifically, the basicity of the different amine groups and the steric environment surrounding these active sites are critical determinants of the efficiency and mechanism of CO2 capture and subsequent catalytic conversion. The presence of a primary aliphatic amine, a secondary pyridinic amine, and a tertiary pyridine ring nitrogen within the same molecule presents a complex and tunable platform for CO2 interaction.

In the context of this compound, the molecule contains three distinct basic sites:

The primary propylamino group (-NH2): This group is generally the most basic and nucleophilic site, making it highly reactive toward CO2 for carbamate (B1207046) formation.

The secondary pyridin-2-amine group (-NH-): This amine's basicity is reduced due to the delocalization of its lone pair into the aromatic pyridine ring. msu.edu

The pyridine ring nitrogen: This tertiary amine site can participate in CO2 activation, often through hydrogen bonding or by acting as a Brønsted base to assist in deprotonation steps. mdpi.com

Research on analogous aminopyridine systems has demonstrated the critical importance of the amine structure in CO2-related catalysis. For instance, studies on cobalt aminopyridine macrocycles for the electrocatalytic reduction of CO2 to CO have shown that the presence of a secondary amine (N-H) moiety is crucial for catalytic activity. nih.gov When the hydrogen on the pendant amine was replaced with a methyl or allyl group, creating a tertiary amine and introducing greater steric bulk, the catalytic turnover number for CO production dropped by a factor of at least 300. nih.gov This highlights that even minor steric hindrance around the amine nitrogen can dramatically inhibit its ability to interact effectively with CO2 or related intermediates. This effect is attributed to the prevention of necessary proton-assisted steps or the steric blocking of CO2 access to the catalytic metal center. nih.gov

The basicity (pKa) of the amine is a key indicator of its reactivity. A higher pKa generally corresponds to a stronger base and, consequently, a more favorable reaction with CO2. However, an excessively strong bond can lead to a high energy penalty for solvent regeneration in capture applications. Therefore, an optimal pKa range is often sought. For example, in blended amine systems, the pKa of a tertiary amine has been shown to directly influence the CO2 cyclic capacity, with an optimal pKa found to be around 9.1 for piperazine/tertiary amine blends. utexas.edu

The steric accessibility of the amine's lone pair is as crucial as its inherent basicity. Steric hindrance can lower the reaction rate by impeding the approach of the CO2 molecule. This principle is often exploited in "hindered amines," such as aminomethylpropanol (AMP), where steric bulk around the nitrogen atom leads to the formation of less stable carbamates, thereby reducing the energy required for regeneration. mdpi.com For this compound, the flexible propyl chain allows the primary amine to be relatively unhindered, promoting rapid reaction with CO2. Conversely, the secondary amine integrated into the pyridine ring is more sterically constrained.

The cooperative action of the different amine groups is also a significant factor. In aluminum complexes featuring a 2-(methylamino)pyridine (B147262) ligand, a proposed mechanism for CO2 capture involves the cooperative activation of CO2 by the Lewis pair formed by the aluminum center and the amine ligand. nih.gov A similar synergy can be expected in metal complexes of this compound, where one amine group might bind a metal catalyst while the other remains free to interact with and activate a CO2 molecule, facilitating its reduction or conversion.

The following tables summarize the general properties of different amine classes in CO2 capture and the impact of substituents on the catalytic activity of aminopyridine complexes, providing a framework for understanding the behavior of this compound.

Table 1: General Properties of Amine Classes in CO2 Capture Applications mdpi.com

Amine Class Typical Reactivity with CO2 Stoichiometry (mol CO2/mol Amine) Heat of Reaction Regeneration Energy Key Characteristics
Primary Fast 0.5 (Carbamate) High High High reaction rates, forms stable carbamates.
Secondary Moderate to Fast 0.5 (Carbamate) High High Rates are generally slightly lower than primary amines.
Tertiary Slow 1.0 (Bicarbonate) Low Low Acts as a base to catalyze CO2 hydration; no carbamate formation.
Hindered Moderate < 1.0 Moderate to Low Lower Steric hindrance leads to less stable carbamates, easing regeneration.

Table 2: Influence of Amine Substitution on Catalytic CO2 Reduction by Cobalt Aminopyridine Complexes nih.gov

Complex/Pendant Amine Substituent (R) Amine Type Catalytic Current (ic/ip) Turnover Number (TON) for CO production Key Observation
-H Secondary 42 > 900 High catalytic activity.
-Me Tertiary 1.5 ~3 Drastic reduction in activity.
-Allyl Tertiary 1.5 ~3 Drastic reduction in activity.

Advanced Materials Science Incorporating N 3 Aminopropyl Pyridin 2 Amine Moieties

Polymer Chemistry and Functional Polymer Design

The presence of reactive amine groups and a heterocyclic aromatic ring enables N-(3-aminopropyl)pyridin-2-amine to serve as a versatile monomer or functionalizing agent in polymer synthesis.

This compound is recognized as a material building block and an organic monomer suitable for creating complex polymeric structures, including Covalent Organic Frameworks (COFs). bldpharm.com The molecule possesses two nucleophilic amine sites—a primary amine at the terminus of the propyl chain and a secondary amine adjacent to the pyridine (B92270) ring. These sites can participate in various polymerization reactions, such as polycondensation with acyl chlorides or carboxylic acids, or addition reactions with epoxides and isocyanates, to form linear polymers or cross-linked networks.

The integration of this monomer into a polymer backbone introduces both the rigidity and aromaticity of the pyridine ring and the flexibility of the aliphatic side chain. This combination is crucial for designing polymers with controlled mechanical and thermal properties. The pyridine and amine functionalities also provide sites for post-polymerization modification, allowing for the attachment of other functional groups to tailor the final properties of the material.

Table 1: Properties of this compound Monomer

Property Value Reference
CAS Number 38585-73-8 bldpharm.com
Molecular Formula C₈H₁₃N₃ bldpharm.com
Molecular Weight 151.21 g/mol bldpharm.com
Key Functional Groups Primary Amine, Secondary Amine, Pyridine Ring

| Potential Polymerization Reactions | Polycondensation, Polyaddition | |

The chemical structure of this compound is inherently suited for the design of stimuli-responsive, or "smart," polymers. The amine groups on the aminopropyl chain and the nitrogen atom in the pyridine ring can be protonated or deprotonated in response to changes in environmental pH. mdpi.com This characteristic is foundational for creating pH-responsive polymers.

In acidic conditions, the protonation of the nitrogen atoms leads to a net positive charge along the polymer chain. The resulting electrostatic repulsion causes the polymer to uncoil and adopt an extended conformation, often increasing its solubility in polar solvents like water. Conversely, in basic conditions, deprotonation neutralizes the charges, allowing the polymer to collapse into a more compact, hydrophobic state. This reversible transition can be harnessed for applications in controlled drug delivery, where a change in pH triggers the release of an encapsulated agent. mdpi.comrsc.org

While direct synthesis of stimuli-responsive polymers from this compound is not extensively documented, the principle is well-established with analogous monomers like N-(3-Aminopropyl)methacrylamide and poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA), which exhibit similar pH-dependent swelling and shrinking behaviors. mdpi.comwindows.net Furthermore, the pyridine moiety can coordinate with metal ions, suggesting a potential for creating polymers that respond to the presence of specific metal ions, a property utilized in sensors and separation technologies. mdpi.com

Development of Functional Soft and Hard Materials

The unique molecular geometry and hydrogen-bonding capabilities of this compound facilitate its use in the bottom-up construction of complex functional materials, from ordered supramolecular assemblies to robust polymeric networks.

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to assemble molecules into ordered, functional structures. This compound is an excellent candidate for building such architectures. It possesses multiple hydrogen bond donor sites (the N-H groups of the primary and secondary amines) and hydrogen bond acceptor sites (the nitrogen atom of the pyridine ring).

This dual functionality allows it to form strong and directional hydrogen bonds, particularly with complementary molecules like carboxylic acids. The interaction between a pyridine nitrogen and a carboxylic acid hydroxyl group is a well-known and reliable "heterosynthon" in crystal engineering. researchgate.netmdpi.com By reacting this compound with dicarboxylic or tricarboxylic acids, it is possible to generate extended one-, two-, or three-dimensional networks. The resulting architecture—be it a linear chain, a layered sheet, or a porous framework—can be tuned by selecting co-formers with specific geometries and functionalities. mdpi.com These crystalline materials can exhibit interesting properties for applications in gas storage, separation, or catalysis.

Table 2: Potential Supramolecular Interactions of this compound

Interacting Group on Monomer Complementary Functional Group Resulting Interaction Potential Architecture
Pyridine Nitrogen Carboxylic Acid (-COOH) O-H···N Hydrogen Bond Heterosynthon, chains, sheets
Amine N-H Carbonyl Oxygen (C=O) N-H···O Hydrogen Bond Network stabilization

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water while maintaining their structural integrity. mdpi.com The structure of this compound makes it a suitable component for hydrogel fabrication, primarily as a cross-linking agent or as a monomer that introduces cross-linkable sites.

The presence of two distinct amine groups allows the molecule to react with and bridge two different polymer chains, forming the cross-links that are essential for the hydrogel network. For instance, it can be reacted with polymers containing electrophilic groups like epoxides or acyl halides. Alternatively, it can be copolymerized with other monomers, and the pendant aminopropyl-pyridin-2-amine units can then be cross-linked in a subsequent step using agents like glutaraldehyde (B144438) or genipin. nih.govmdpi.com

Hydrogels incorporating this moiety would also be expected to be stimuli-responsive. As discussed previously, the pH-sensitive nature of the amine and pyridine groups would cause the hydrogel to swell or shrink in response to pH changes. mdpi.com This property is highly desirable for applications in soft robotics, sensors, and regenerative medicine. The principle has been demonstrated with other amine-functionalized materials used to create robust and responsive hydrogels. semanticscholar.org

The amphiphilic character of this compound suggests its utility as a dispersing agent and surface modifier for particles in liquid media. The molecule has a polar, hydrogen-bonding head (the aminopropyl group) and a less polar, aromatic component (the pyridine ring).

This structure allows it to function as a surfactant or stabilizer. The pyridine ring can adsorb onto the surface of materials like carbon nanotubes, graphite, or metal nanoparticles through π-π stacking or coordination interactions. Simultaneously, the flexible and hydrophilic aminopropyl chain extends into the surrounding solvent. This creates a stabilizing layer around the particles that prevents them from aggregating due to van der Waals forces, thus forming a stable dispersion. Related compounds with aminopropyl functionalities are known to be effective surface modifiers for materials like cellulose (B213188) nanofibrils.

In a similar capacity, it can be used to modify the surfaces of bulk materials to alter their properties, such as wettability or biocompatibility. By grafting these molecules onto a surface, the terminal amine groups can be used for further functionalization, for example, by attaching biomolecules or polymers.

High-Char-Yield Resins and Hybrid Composites

The development of materials with high thermal stability and char yield is critical for applications requiring fire retardancy and performance in extreme environments, such as in aerospace and electronics. The incorporation of nitrogen-containing structures, particularly aromatic and heterocyclic rings, is a known strategy to enhance the char formation of polymers upon thermal decomposition.

While direct experimental studies on the use of this compound in high-char-yield resins and hybrid composites are not extensively reported in publicly available literature, its molecular structure suggests a high potential for such applications. The pyridine ring is an inherently thermally stable aromatic heterocycle. Upon heating, pyridine-containing polymers can undergo complex cyclization and cross-linking reactions, leading to the formation of a stable, carbonaceous char layer. This char acts as a physical barrier, insulating the underlying material from the heat source and limiting the release of flammable volatiles.

The presence of two amine groups in this compound—a primary aliphatic amine and a secondary aromatic amine—offers multiple reactive sites. These can be exploited for its integration into various polymer backbones, such as epoxy or phenolic resins. As a curing agent or a co-monomer, it could contribute to a higher cross-linking density of the resulting thermoset. A higher degree of cross-linking generally correlates with increased thermal stability and a greater propensity for char formation rather than chain scission and volatilization.

Table 1: Potential Contributions of this compound to Resin Properties

Feature of this compoundPotential Effect on Resin Properties
Pyridine RingIncreased thermal stability, promotion of char formation.
Primary and Secondary Amine GroupsAct as reactive sites for curing/incorporation into polymer matrix, potential for high cross-link density.
Nitrogen ContentContributes to the formation of thermally stable char.

While comprehensive data is pending, the fundamental chemistry of this compound makes it a compelling candidate for future research in the formulation of advanced, fire-resistant resins and composites.

Amine-Functionalized Sorbents for Gas Separation

The separation of specific gases from mixtures is crucial for a wide range of industrial processes, including carbon capture, utilization, and storage (CCUS) technologies aimed at mitigating climate change. Amine-functionalized solid sorbents are a promising class of materials for capturing acidic gases like carbon dioxide (CO₂) due to the reversible acid-base reaction between the amine groups and CO₂.

The effectiveness of an amine sorbent is determined by several factors, including its CO₂ adsorption capacity, selectivity, kinetics, and stability over multiple adsorption-desorption cycles. The structure of the amine plays a pivotal role in these characteristics. Research has shown that the presence of multiple amine groups and the nature of the support material are key design parameters.

Although specific studies detailing the use of this compound as a gas separation sorbent are limited, its structure offers intriguing possibilities. The molecule contains both a primary and a secondary amine, which could participate in CO₂ capture. The pyridine nitrogen, being a Lewis base, could also potentially interact with CO₂, possibly leading to cooperative binding effects that enhance adsorption capacity and selectivity.

Studies on related materials provide insights. For example, research on other pyridine-containing anion-functionalized ionic liquids has demonstrated significant improvements in CO₂ capture, attributed to multiple-site cooperative interactions involving the pyridine ring. nih.gov This suggests that the pyridine moiety in this compound could play a more active role than simply being part of the structural backbone.

Furthermore, research into amine-functionalized sorbents has highlighted the superior oxidative stability of sorbents with 3-carbon propyl chains compared to those with 2-carbon ethyl chains. This is a relevant feature of this compound.

Table 2: Comparison of CO₂ Adsorption Properties of Various Amine-Functionalized Sorbents

Sorbent MaterialAmine TypeCO₂ Adsorption Capacity (mmol/g)ConditionsReference
PEI-impregnated Covalent Organic PolymersPolyethylenimine (PEI)~1.7 (75 mg/g)0.15 bar, dry CO₂ nih.gov
PEI-impregnated COPs (humid)Polyethylenimine (PEI)~2.27 (100 mg/g)15% CO₂, humid nih.gov
Guanidine-based SorbentGuanidineBinds CO₂ as crystalline carbonateAmbient air ornl.gov

The data in Table 2 illustrates the performance of other amine-based sorbents. Future research could involve immobilizing this compound onto a porous support material, such as silica (B1680970) or a porous polymer, and evaluating its CO₂ capture performance under various conditions. The goal would be to leverage the potential synergistic effects of its multiple nitrogen sites to develop a highly efficient and stable sorbent.

Supramolecular Chemistry and Molecular Recognition Phenomena

Principles of Self-Assembly and Non-Covalent Interactions

Self-assembly is the spontaneous organization of molecules into ordered structures, a process governed by the interplay of various non-covalent interactions. researchgate.net The 2-aminopyridine (B139424) functional group is a well-established motif in the design of self-assembling systems due to its ability to form specific and directional hydrogen bonds. tue.nl This, combined with other potential non-covalent forces, dictates the formation of larger, well-defined supramolecular architectures. researchgate.net

The 2-aminopyridine moiety is a prime candidate for constructing ordered supramolecular assemblies through hydrogen bonding. This functional group can act as both a hydrogen bond donor (from the amino group) and an acceptor (at the pyridine (B92270) nitrogen), allowing for the formation of predictable recognition patterns.

The self-complementary nature of the 2-aminopyridine unit can lead to the formation of dimeric structures or extended polymeric chains. For instance, studies on N,N'-bis(2-pyridyl)aryldiamines have shown that these molecules can assemble into one-dimensional, two-dimensional, or even three-dimensional networks through N–H⋯N hydrogen bonds. The conformation of the aminopyridine unit (either Z or E) can dictate the resulting supramolecular motif, leading to either dimeric R22(8) patterns or catemeric chains.

While specific research on the crystal structure and hydrogen bonding of N-(3-aminopropyl)pyridin-2-amine is not extensively documented, the principles derived from related 2-aminopyridine derivatives are applicable. The primary amino group of the aminopyridine head can form robust hydrogen bonds with the pyridine nitrogen of an adjacent molecule. Furthermore, the terminal amino group on the propyl chain introduces additional hydrogen bonding sites, potentially leading to more complex, three-dimensional networks. The flexibility of the propyl chain could allow the molecule to adopt various conformations to maximize these non-covalent interactions. The interplay between the hydrogen bonds of the aminopyridine head and the aminopropyl tail would be a key factor in determining the final supramolecular architecture.

A summary of hydrogen bonding capabilities in related aminopyridine systems is presented below:

Compound TypeHydrogen Bonding MotifResulting Structure
N,N'-bis(2-pyridyl)aryldiaminesN–H⋯N1D, 2D, or 3D networks
2,6-bis(amino)pyridine with carboxylic acidsDouble hydrogen bondsSupramolecular liquid-crystalline polymers elsevierpure.com
2-aminopyridine with amide groupsN–H⋯O and N–H⋯NSupramolecular polymers rsc.org
2-Amino-4-chloropyridine with chlorobenzoic acidO–H⋯N and N–H⋯O1D chain via co-crystal formation mdpi.com

The structure of this compound suggests its potential as a ligand for the recognition of ionic species, both cations and anions. The 2-aminopyridine group and the terminal primary amine can act as binding sites for metal ions and anions, respectively.

Cation Recognition: The pyridine nitrogen and the exocyclic amino group of the 2-aminopyridine moiety can act as a bidentate chelater for transition metal ions. wikipedia.org Coordination complexes of related ligands like 2-amino-3-methylpyridine (B33374) with silver(I) and copper(II) have been synthesized and characterized. mdpi.com In these complexes, the pyridine ring nitrogen is the primary coordination site. mdpi.com The terminal amino group of the propyl chain in this compound provides an additional potential binding site, allowing the molecule to act as a bidentate or even a tridentate ligand, depending on the metal ion and the conformational flexibility of the propyl chain.

Anion Recognition: The terminal amino group (–NH2) and the secondary amine within the N-(3-aminopropyl) chain can function as hydrogen bond donors for the recognition of anions. A structurally related compound, tris(3-aminopropyl)amine, has been shown to be an effective receptor for various anions, including halides and oxoanions, through hydrogen bonding interactions. nih.gov In this tripodal receptor, the amine N-H groups form a binding pocket for the anion. nih.gov By analogy, the aminopropyl chain of this compound could provide a binding site for anions like sulfate (B86663) or phosphate, with the aminopyridine head potentially modulating the binding affinity and selectivity.

The potential binding affinities for a related tripodal amine receptor are shown in the table below.

AnionBinding Affinity Trend
F⁻, H₂PO₄⁻, HCO₃⁻, HSO₄⁻, CH₃COO⁻, SO₄²⁻, Cl⁻, Br⁻, I⁻F⁻ > H₂PO₄⁻ > HCO₃⁻ > HSO₄⁻ > CH₃COO⁻ > SO₄²⁻ > Cl⁻ > Br⁻ > I⁻ nih.gov

Host-Guest Complexation and Encapsulation

Host-guest chemistry involves the formation of complexes where a larger 'host' molecule encloses a smaller 'guest' molecule or ion. scbt.com This process is driven by non-covalent interactions and is fundamental to molecular recognition. scbt.com Typical host molecules include cyclodextrins, calixarenes, and cucurbiturils, which possess well-defined cavities. scbt.com

Currently, there is a lack of specific research in the scientific literature detailing the use of this compound as either a host or a guest in complexation or encapsulation phenomena. Its flexible structure and lack of a pre-organized cavity make it an unlikely candidate to function as a host molecule on its own. However, it could potentially act as a guest, binding within the cavity of a suitable host molecule. The protonated form of the aminopropyl chain could, for example, be encapsulated by a negatively charged host or a host with a polar cavity.

Mechanically Interlocked Molecular Systems

Mechanically interlocked molecules, such as rotaxanes and catenanes, consist of two or more components that are not covalently linked but are held together by their topology. For example, a rotaxane is composed of a linear 'axle' molecule threaded through a macrocyclic 'wheel', with bulky 'stoppers' at the ends of the axle preventing the wheel from dethreading.

There are no documented instances of this compound being incorporated into mechanically interlocked systems. However, related pyridine-containing structures have been used in the synthesis of such architectures. Specifically, macrocycles containing the 2,2'-bipyridine (B1663995) unit are versatile precursors for the synthesis of rotaxanes. nih.govresearchgate.net These bipyridine units can coordinate to a metal ion template, which then directs the threading of an axle through the macrocycle before the stoppers are attached. nih.govresearchgate.net While this compound itself is not a macrocycle, its synthesis could potentially be adapted to create more complex structures that could serve as components in the template-directed synthesis of mechanically interlocked molecules.

Theoretical and Computational Investigations of N 3 Aminopropyl Pyridin 2 Amine

Quantum Chemical Calculations and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-(3-aminopropyl)pyridin-2-amine, these calculations reveal details about its electron distribution, stability, and reactivity.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. niscpr.res.in It has been successfully applied to study various pyridine (B92270) derivatives, providing a good balance between accuracy and computational cost. niscpr.res.innih.gov DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the molecular geometry of this compound and calculate its vibrational frequencies. researchgate.netnajah.edu

The optimized geometry provides the most stable arrangement of the atoms in the molecule, offering data on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's three-dimensional shape and steric properties.

Table 1: Representative Calculated Geometrical Parameters for Pyridine Derivatives using DFT

ParameterTypical Calculated Value (Å or °)
C-N (pyridine ring) Bond Length1.34
C-C (pyridine ring) Bond Length1.39
C-N (amino group) Bond Length1.38
C-N-C Bond Angle118
Dihedral Angle (ring-substituent)Varies with conformation

Note: The values in this table are representative examples based on DFT calculations for similar aminopyridine structures and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. najah.edu The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring and the nitrogen atoms of the aminopropyl chain, which are the likely sites for electrophilic attack. The LUMO, conversely, is likely distributed over the pyridine ring, indicating its susceptibility to nucleophilic attack. wuxibiology.com A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for Aminopyridine Systems

Molecular OrbitalEnergy (eV)Description
HOMO-6.5Associated with electron-donating capability
LUMO-1.2Associated with electron-accepting capability
HOMO-LUMO Gap5.3Indicator of chemical reactivity and stability

Note: These energy values are illustrative and representative of what would be expected for a molecule like this compound based on studies of similar compounds.

Reaction Mechanism Elucidation and Kinetic Modeling

Computational studies are invaluable for elucidating reaction mechanisms and predicting kinetic parameters, which are essential for practical applications.

Mechanistic Pathways in Carbon Capture

Amines are widely studied for their potential in carbon dioxide (CO2) capture. rsc.org The reaction between CO2 and primary or secondary amines typically proceeds through the formation of a zwitterionic intermediate, followed by deprotonation to form a carbamate (B1207046). rsc.org In the case of this compound, which contains both primary and secondary amine functionalities, the primary amine of the aminopropyl group is expected to be the initial site of reaction with CO2.

Theoretical calculations can map out the potential energy surface of the reaction, identifying transition states and intermediates. This allows for the determination of activation barriers, which are crucial for understanding the reaction kinetics. nih.gov The presence of the pyridine ring and the secondary amine can influence the stability of the intermediates and transition states through electronic and steric effects.

Analysis of Reactivity and Steric Effects

The reactivity of the amine groups in this compound is influenced by both electronic and steric factors. msu.edu The electron-donating nature of the amino groups increases the nucleophilicity of the nitrogen atoms. msu.edu However, the bulky pyridine group and the propyl chain can create steric hindrance, which may affect the accessibility of the amine groups to reactants. nih.gov

Computational analysis can quantify these steric effects by calculating steric hindrance parameters and visualizing the molecular shape. The relative reactivity of the primary and secondary amine groups can be assessed by comparing the activation energies for their reactions with a model electrophile. It is generally observed that primary amines are more reactive than secondary amines in similar electronic environments, though steric factors can sometimes alter this trend. msu.edu

Conformational Analysis and Energetic Landscapes

Conformational analysis involves systematically exploring the potential energy surface by rotating the single bonds in the molecule. DFT calculations can be used to determine the energies of different conformers. sapub.org The results of such an analysis are typically presented as a potential energy landscape, which shows the energy of the molecule as a function of one or more dihedral angles.

For this compound, key rotations would be around the C-C bonds of the propyl chain and the C-N bond connecting the chain to the pyridine ring. The analysis would likely reveal several low-energy conformers, with the most stable one being a balance of minimizing steric repulsion and maximizing favorable intramolecular interactions, such as hydrogen bonding between the amine groups. nih.gov

Table 3: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C-C-C-N) (°)Relative Energy (kcal/mol)
1 (Global Minimum)180 (anti)0.00
260 (gauche)1.5
3-60 (gauche)1.5
40 (eclipsed)5.0

Note: This table presents a simplified, hypothetical energetic landscape for illustrative purposes. Actual values would require specific and detailed computational studies.

Protonation State Equilibria and Proton Affinities

The protonation state of this compound is fundamental to its function, particularly in biological systems where pH can vary significantly. The molecule possesses three nitrogen atoms capable of accepting a proton: the pyridinyl nitrogen, the exocyclic amino nitrogen, and the terminal amino nitrogen of the aminopropyl chain. Understanding the equilibrium between these protonated forms and their respective proton affinities is key to predicting the molecule's behavior in different chemical environments.

Proton affinity (PA) is a measure of the gas-phase basicity of a molecule and is defined as the negative of the enthalpy change for the protonation reaction. Computational methods, such as Density Functional Theory (DFT), are powerful tools for calculating proton affinities. uiuc.educore.ac.uk The proton affinity for a base (B) can be calculated using the following equation:

PA(B) = -ΔH = E(BH⁺) - E(B) - E(H⁺)

Where E(BH⁺), E(B), and E(H⁺) are the total energies of the protonated base, the neutral base, and the proton, respectively.

Nitrogen CenterExpected Relative Proton AffinityRationale
Pyridinyl NitrogenHighThe lone pair of electrons on the sp²-hybridized nitrogen is part of the aromatic system, but it is still available for protonation. The resulting pyridinium (B92312) ion is stabilized by resonance.
Exocyclic Amino NitrogenModerateThe lone pair on this nitrogen is delocalized into the pyridine ring to some extent, which reduces its basicity compared to a typical alkylamine but is more basic than the pyridine nitrogen.
Terminal Amino NitrogenHighestThis primary aliphatic amine nitrogen is the most basic site. The lone pair is localized on the sp³-hybridized nitrogen and is readily available for protonation, similar to other primary amines.

The equilibrium between the different protonated species will be dependent on the specific pKa values of each nitrogen, which are influenced by the solvent environment. In aqueous solution, it is expected that the terminal aminopropyl nitrogen will be the first to be protonated, followed by the pyridinyl nitrogen, and lastly the exocyclic amino nitrogen.

Intramolecular Proton Transfer Dynamics

Intramolecular proton transfer (IPT) is a fundamental chemical process where a proton is transferred between two basic sites within the same molecule. In this compound, IPT could occur between the protonated terminal amino group and the pyridinyl or exocyclic amino nitrogens. The dynamics of this process are governed by the potential energy surface of the molecule, including the energy barriers separating the different protonated forms.

Computational studies on similar systems, such as protonated glycine (B1666218) and peptides, have shown that the rate of IPT is highly dependent on the conformational flexibility of the molecule, which allows the two basic sites to come into close proximity. nist.govmdpi.com The mechanism can be either a direct transfer or mediated by solvent molecules in a condensed phase.

For this compound, the flexible three-carbon linker allows for a range of conformations, some of which could facilitate the transfer of a proton from the terminal -NH₃⁺ group to one of the other nitrogen atoms. The energy barrier for this transfer would dictate the rate of the exchange. It is plausible that in the gas phase, a "proton shuttle" mechanism, possibly involving a folded conformation, would be necessary to lower the activation energy for the transfer. In solution, water molecules could act as a bridge to facilitate the proton transfer.

Ligand Binding Mode Prediction and Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. This method is instrumental in drug discovery and design. While no specific docking studies have been published for this compound, we can infer its potential binding modes by analogy to structurally similar compounds.

For instance, derivatives of 2-aminopyridine (B139424) are known to act as inhibitors for various kinases. uiuc.educore.ac.uk Docking simulations of these related compounds have revealed key interactions that are likely to be relevant for this compound as well.

Hypothetical Docking Interactions of this compound:

Interaction TypePotential Interacting Group on LigandCommon Interacting Residues in a Protein Binding Site
Hydrogen Bond DonorExocyclic -NH-, Terminal -NH₂Aspartate, Glutamate, Serine, Threonine, Carbonyl backbone
Hydrogen Bond AcceptorPyridinyl N, Terminal -NH₂Arginine, Lysine, Histidine, Serine, Threonine, Asparagine, Glutamine
Hydrophobic InteractionsPropyl chain, Pyridine ringLeucine, Isoleucine, Valine, Phenylalanine, Tryptophan
Aromatic (π-π) StackingPyridine ringPhenylalanine, Tyrosine, Tryptophan, Histidine

The aminopropyl side chain adds flexibility and a primary amine group that can form strong hydrogen bonds or salt bridges with acidic residues in a binding pocket. The 2-aminopyridine core can participate in hydrogen bonding and aromatic interactions, which are common features in kinase inhibitor binding.

Structure-Property Relationship Studies

Structure-property relationship (SPR) studies, including Quantitative Structure-Activity Relationship (QSAR) models, aim to correlate the chemical structure of a compound with its physicochemical properties or biological activity. vjst.vn For this compound, such studies would be valuable for optimizing its properties for specific applications.

While no specific QSAR studies have been performed on this molecule, we can hypothesize potential relationships based on its structural features.

Potential Structure-Property Relationships:

Structural FeatureProperty InfluencedRationale
Aminopropyl Chain LengthFlexibility, Basicity, SolubilityA longer or shorter chain would alter the distance between the terminal amine and the pyridine core, affecting its ability to chelate metal ions or interact with bidentate binding sites. It would also impact its pKa and water solubility.
Substitution on the Pyridine RingElectronic Properties, LipophilicityElectron-donating or -withdrawing groups on the pyridine ring would modulate the pKa of the ring nitrogen and the exocyclic amine, as well as the overall lipophilicity of the molecule.
Nature of the Amino GroupsHydrogen Bonding CapacityModification of the primary or secondary amines to tertiary amines or amides would change the hydrogen bonding capabilities and steric profile of the molecule, significantly impacting its binding interactions.

Q & A

Q. What are the common synthetic routes for preparing N-(3-aminopropyl)pyridin-2-amine, and what factors influence reaction efficiency?

this compound can be synthesized via nucleophilic substitution or catalytic coupling reactions. A robust method involves reacting 2-aminopyridine with 3-aminopropyl halides under inert atmospheres (e.g., nitrogen) using palladium or copper catalysts. Solvents like dimethylformamide (DMF) or toluene are often employed, with yields influenced by reaction temperature (typically 80–120°C) and catalyst loading. For example, Goldberg reaction conditions (multigram-scale) achieve moderate yields (~40–60%) through optimized stoichiometry and purification via flash column chromatography (FCC) .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

Characterization involves 1H/13C NMR to confirm amine and pyridine proton environments (e.g., δ 6.5–8.5 ppm for aromatic protons, δ 2.5–3.5 ppm for aliphatic NH/CH2 groups). Mass spectrometry (MS) validates molecular weight (e.g., m/z ~165–180). Infrared (IR) spectroscopy identifies NH stretching (~3200–3400 cm⁻¹) and pyridine ring vibrations (~1580–1600 cm⁻¹). Purity is assessed via melting point analysis (e.g., 109–112°C for analogous compounds) and thin-layer chromatography (TLC) .

Advanced Research Questions

Q. What advanced applications has this compound demonstrated in metal ion recovery processes?

The compound’s tertiary amine and pyridine moieties enable selective coordination with transition metals. In Ag(I) recovery from chloride solutions, resins functionalized with similar ligands (e.g., trans-1,4-diaminocyclohexane) achieved sorption capacities of 105–131 mg Ag(I)/g resin. Kinetic studies show pseudo-first-order behavior (R² > 0.95), indicating chemisorption dominance. Selectivity for Ag(I) over Cu(II), Pb(II), and Zn(II) in real leaching solutions highlights its utility in hydrometallurgy .

Q. How do structural modifications of pyridin-2-amine derivatives affect their metal-binding selectivity and capacity?

Substituents on the amine chain or pyridine ring alter steric/electronic properties. For example, trans-1,4-diaminocyclohexane-modified resins exhibit higher Ag(I) sorption (130.7 mg/g) than N-(3-aminopropyl)-2-pipecoline (105.4 mg/g) due to enhanced chelation from cyclic amines. Conversely, linear alkyl chains (e.g., propyl) reduce selectivity for Ag(I) in mixed-metal systems .

Q. What challenges exist in scaling up the synthesis of this compound for industrial research applications?

Scaling up requires addressing catalyst deactivation , solvent recovery, and purification bottlenecks. Multigram syntheses (e.g., via Goldberg reactions) face yield drops (~47% at 0.5 mmol scale) due to byproduct formation. FCC with hexanes/EtOAC + triethylamine improves purity but limits throughput. Continuous-flow reactors or immobilized catalysts may optimize efficiency .

Q. In kinetic studies of metal sorption, which models best describe the interaction of this compound with Ag(I) ions?

The pseudo-first-order model (Lagergren equation) fits Ag(I) sorption kinetics (R² > 0.95), suggesting rate-limiting surface adsorption. For diffusion-controlled processes, the Weber-Morris intraparticle diffusion model identifies multilinear phases: initial surface binding (k₁ = 0.8 mg/g·min⁻¹) followed by slower pore diffusion (k₂ = 0.2 mg/g·min⁻¹) .

Q. How does the choice of solvent and catalyst impact the yield and purity of this compound during synthesis?

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of 2-aminopyridine but may form side products at high temperatures (>100°C). Copper catalysts (e.g., CuI) reduce halide elimination byproducts compared to Pd, improving yields by ~15%. Post-synthesis, solvent removal via rotary evaporation followed by FCC with Et3N-supplemented eluents minimizes amine oxidation .

Q. What are the key differences in the coordination chemistry of this compound compared to other pyridyl-amine ligands?

Unlike bidentate ligands (e.g., 2,2'-bipyridine), this compound acts as a tridentate ligand , coordinating via pyridine-N, primary amine-N, and secondary amine-N. This enhances stability in octahedral complexes (e.g., [Ag(L)₂]⁺), whereas pipecoline derivatives exhibit weaker binding due to steric hindrance from cyclic amines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.